![molecular formula C12H12N2OS B1482253 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098016-26-1](/img/structure/B1482253.png)
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, commonly referred to as 2CPTPA, is an organic compound belonging to the family of pyrazoles. It is an important intermediate in the synthesis of various molecules, including pharmaceuticals and agrochemicals. 2CPTPA is used as a starting material for the synthesis of a wide range of heterocyclic compounds, such as thiophenes and pyrazoles. It has been extensively studied for its various applications in the fields of medicine, biochemistry, and organic chemistry.
Scientific Research Applications
Antimicrobial Activity
A study synthesized heteroaryl pyrazole derivatives, related to 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, and evaluated their antimicrobial activity. These compounds showed significant activity against various gram-negative and gram-positive bacteria, as well as fungi. The Schiff bases of chitosan formed from these derivatives demonstrated varied biological activity dependent on their specific moiety, indicating potential use in antimicrobial applications (Hamed et al., 2020).
Synthesis and Bioactivity
Another research synthesized new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety, resembling the core structure of the target compound. These compounds were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The majority exhibited significant analgesic and anti-inflammatory effects, suggesting their potential in medicinal chemistry (Abdel-Wahab et al., 2012).
Structural Analysis
Research focused on the synthesis and structure determination of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a compound closely related to the target chemical. The study utilized NMR spectroscopy and single crystal X-ray diffraction for structural analysis, demonstrating the importance of these techniques in understanding the chemical properties of such compounds (Kariuki et al., 2022).
Photophysical and Physicochemical Properties
A study synthesized novel pyrazoline heterocyclic compounds and investigated their photophysical and physicochemical properties. These compounds, similar in structure to the target chemical, demonstrated potential as fluorescent chemosensors for metal ion detection, highlighting their applicability in opto-electronic and sensor technologies (Khan, 2020).
properties
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-5-4-14-12(9-1-2-9)7-11(13-14)10-3-6-16-8-10/h3,5-9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKMWPSLDHYZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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